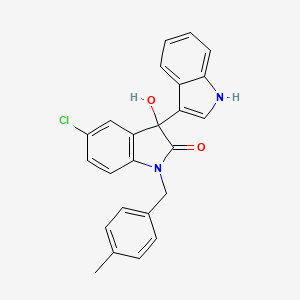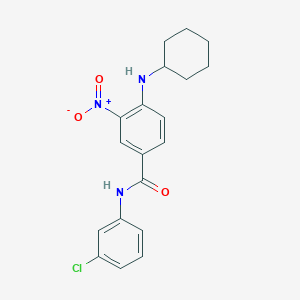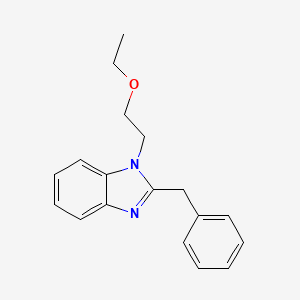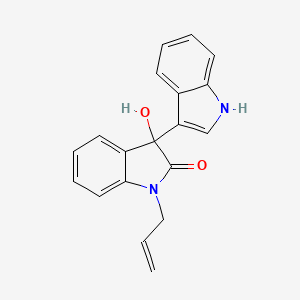![molecular formula C18H26N4O4 B4085455 N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085455.png)
N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
説明
N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to possess potential therapeutic properties.
作用機序
The mechanism of action of N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the brain, which could help to reduce inflammation. This compound has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase (SOD), which could help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its high purity. This compound can be synthesized with a purity of up to 99%, which makes it ideal for use in various scientific research fields. However, one of the limitations of this compound is its high cost, which could limit its use in some lab experiments.
将来の方向性
For N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide research include investigating its potential use in other neurodegenerative diseases and developing this compound analogs with improved pharmacological properties.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c23-18(19-6-3-7-20-10-12-26-13-11-20)15-4-5-16(17(14-15)22(24)25)21-8-1-2-9-21/h4-5,14H,1-3,6-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYCDYAHEUVOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NCCCN3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({[4-(benzoylamino)-3-methoxyphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4085383.png)


![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4085409.png)
![4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4085412.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B4085426.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]-2-methylpropyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4085448.png)

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4085466.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4085471.png)
![N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4085474.png)